molecular formula C11H14O2 B3381232 2-[(3-Ethylphenoxy)methyl]oxirane CAS No. 2210-81-3

2-[(3-Ethylphenoxy)methyl]oxirane

Cat. No.: B3381232
CAS No.: 2210-81-3
M. Wt: 178.23 g/mol
InChI Key: FXRJOSAKLOBJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 2-(3-Ethylphenoxymethyl)oxirane, also known as ethylphenylglycidyl ether, is the carboxylic acid group in a biochemical system . The compound interacts with carboxylic acids, initiating a series of reactions that lead to the formation of β-hydroxypropyl ester .

Mode of Action

The interaction of 2-(3-Ethylphenoxymethyl)oxirane with its targets involves a series of parallel consecutive stages . Initially, a tertiary amine catalyzes the reaction, leading to the quaternization of the amine by the activated oxirane . Following this, the carboxylate anion participates in the ring-opening of both nonactivated and activated oxirane .

Biochemical Pathways

The primary biochemical pathway affected by 2-(3-Ethylphenoxymethyl)oxirane is the formation of β-hydroxypropyl ester . This process involves the ring-opening reactions of oxiranes, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .

Result of Action

The result of the action of 2-(3-Ethylphenoxymethyl)oxirane is the formation of β-hydroxypropyl ester . This compound is formed through a nucleophilic attack on the oxirane by a carboxylate, leading to the regeneration of the carboxylate and the formation of the ester .

Action Environment

The action of 2-(3-Ethylphenoxymethyl)oxirane is influenced by various environmental factors. For instance, the presence of tertiary amines affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation . Additionally, the temperature can impact the rate constants and activation energies of the reaction

Preparation Methods

The synthesis of 2-[(3-Ethylphenoxy)methyl]oxirane typically involves the reaction of 3-ethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[(3-Ethylphenoxy)methyl]oxirane can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-Ethylphenoxy)methyl]oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

2-[(3-Ethylphenoxy)methyl]oxirane can be compared with other similar compounds such as:

  • 2-[(3-Methylphenoxy)methyl]oxirane
  • 2-[(3-Propylphenoxy)methyl]oxirane
  • 2-[(3-Butylphenoxy)methyl]oxirane

These compounds share similar structural features but differ in the length of the alkyl chain attached to the phenoxy group. The uniqueness of this compound lies in its specific reactivity and applications, which may vary slightly from its analogs due to the differences in steric and electronic effects .

Properties

IUPAC Name

2-[(3-ethylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-9-4-3-5-10(6-9)12-7-11-8-13-11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRJOSAKLOBJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299085
Record name 2-[(3-Ethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2210-81-3
Record name 2-[(3-Ethylphenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2210-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Ethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Ethylphenoxy)methyl]oxirane
Reactant of Route 2
Reactant of Route 2
2-[(3-Ethylphenoxy)methyl]oxirane
Reactant of Route 3
Reactant of Route 3
2-[(3-Ethylphenoxy)methyl]oxirane
Reactant of Route 4
Reactant of Route 4
2-[(3-Ethylphenoxy)methyl]oxirane
Reactant of Route 5
Reactant of Route 5
2-[(3-Ethylphenoxy)methyl]oxirane
Reactant of Route 6
Reactant of Route 6
2-[(3-Ethylphenoxy)methyl]oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.